molecular formula C24H23BrN2O5 B10953341 ethyl 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10953341
M. Wt: 499.4 g/mol
InChI Key: BNIQEJSPICHOBC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyran ring fused with multiple functional groups, including amino, cyano, and ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-4H-pyran-3-carboxylate derivatives.

    Functional Group Introduction:

    Bromophenoxy Methylation: The bromophenoxy methyl group is introduced via a nucleophilic substitution reaction using 3-bromophenol and a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs or bioactive molecules.

Medicine

Given its complex structure, the compound may exhibit pharmacological properties. Research could explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its interaction with biological systems.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which ethyl 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-{3-[(3-fluorophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Compared to similar compounds, ethyl 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the bromophenoxy group. This bromine atom can significantly influence the compound’s reactivity and interactions, potentially enhancing its biological activity or altering its chemical properties.

Properties

Molecular Formula

C24H23BrN2O5

Molecular Weight

499.4 g/mol

IUPAC Name

ethyl 6-amino-4-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C24H23BrN2O5/c1-4-30-24(28)21-14(2)32-23(27)19(12-26)22(21)15-8-9-20(29-3)16(10-15)13-31-18-7-5-6-17(25)11-18/h5-11,22H,4,13,27H2,1-3H3

InChI Key

BNIQEJSPICHOBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)COC3=CC(=CC=C3)Br)C#N)N)C

Origin of Product

United States

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